molecular formula C11H11BrO2 B123132 Methyl 3-(4-bromomethyl)cinnamate CAS No. 946-99-6

Methyl 3-(4-bromomethyl)cinnamate

Cat. No. B123132
CAS RN: 946-99-6
M. Wt: 255.11 g/mol
InChI Key: ZSRCGGBALFGALF-VOTSOKGWSA-N
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Description

Methyl 3-(4-bromomethyl)cinnamate is a chemical compound with the molecular formula C11H11BrO2 and a molecular weight of 255.11 . It is used in the field of organic chemistry . This compound is an intermediate of Ozagrel, a synthetic pharmaceutical API .


Synthesis Analysis

Methyl 3-(4-bromomethyl)cinnamate can be synthesized from 4-Methylcinnamic acid . A new and efficient electro-organic method for the synthesis of methyl cinnamate derivatives via the Heck reaction under green conditions has been reported . This method offers several significant advantages such as eliminating the need for toxic catalysts, allowing for the use of a broad range of functional groups, demonstrating exceptional selectivity and efficiency, and being easily scalable .


Molecular Structure Analysis

The IUPAC name of Methyl 3-(4-bromomethyl)cinnamate is methyl (2E)-3-[4-(bromomethyl)phenyl]-2-propenoate . The InChI code is 1S/C11H11BrO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-7H,8H2,1H3/b7-6+ .


Chemical Reactions Analysis

Methyl 3-(4-bromomethyl)cinnamate is used in the synthesis of p-, m-, and ο-bis-(2-chloroethyl)aminomethylcinnamic acid hydrochloride and their esters as inhibitors .


Physical And Chemical Properties Analysis

Methyl 3-(4-bromomethyl)cinnamate has a melting point of 62-63 °C and a predicted boiling point of 333.9±22.0 °C . Its predicted density is 1.418±0.06 g/cm3 . It is soluble in Chloroform, DMSO, Ethyl Acetate, and Methanol . It is stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

Bioactivity and Molecular Mechanisms

Methyl cinnamate, a derivative related to Methyl 3-(4-bromomethyl)cinnamate, has been studied for its bioactivity and molecular mechanisms. It's noted for antimicrobial and tyrosinase inhibitor activities. In 3T3-L1 preadipocytes, Methyl cinnamate showed an inhibitory effect on adipogenesis, suggesting potential therapeutic applications in obesity and related metabolic disorders. The study revealed that this inhibition is mediated through the CaMKK2-AMPK signaling pathway, presenting a molecular insight into its antiadipogenic activity (Chen et al., 2012).

Chemical Synthesis and Applications

Methyl 3-O-p-methoxybenzyl-beta-D-xylopyranoside, another related compound, was used as a novel hinge-type tether for a [2 + 2] cycloaddition of cinnamate. The study explored the conformational dynamics of the sugar ring to assist the approach of cinnamates, leading to the formation of methyl beta-, delta-, and xi-truxinates. This highlights the compound's utility in organic synthesis and potential applications in chemical manufacturing (Yuasa et al., 2006).

Biocatalysis and Optimization

In a study on the production of octyl cinnamate, Methyl cinnamate was used as a starting material. The process utilized ultrasonic assistance combined with rotary evaporation under vacuum, showing that this method was superior to conventional methods. The study optimized the operation parameters, demonstrating the efficient synthesis of octyl cinnamate and providing insights into industrial-scale production of esters (Tsai et al., 2022).

Photodynamics Studies

Methyl cinnamate was the subject of a photodynamics study. Time-resolved experiments in the gas phase and cyclohexane solution environment indicated that trans–cis isomerisation is preserved even in complex environments. These findings are crucial for understanding the photophysical behavior of cinnamates and their potential applications in material sciences and photopharmacology (Krokidi et al., 2020).

Safety And Hazards

Methyl 3-(4-bromomethyl)cinnamate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has hazard statements H302+H312+H332-H315-H319-H335 . The safety precautions include wearing protective gloves and clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

methyl (E)-3-[4-(bromomethyl)phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-7H,8H2,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRCGGBALFGALF-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4-bromomethyl)cinnamate

CAS RN

946-99-6, 88738-86-7
Record name 2-Propenoic acid, 3-[4-(bromomethyl)phenyl]-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methyl (E)-4-(Bromomethyl)cinnamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
H Zhu, Y Shen, Q Deng, J Chen, T Tu - Chemical Communications, 2017 - pubs.rsc.org
Robust N-heterocyclic carbene palladium complexes are highly efficient catalysts for direct alkylsulfonylation of (hetero)aryl- or alkenyl-boronic acids with potassium metabisulfite and (…
Number of citations: 42 pubs.rsc.org
YC Duan, YC Ma, WP Qin, LN Ding, YC Zheng… - European Journal of …, 2017 - Elsevier
Lysine specific demethylase 1 (LSD1) and Histone deacetylases (HDACs) are promising drug targets for cancers. Recent studies reveal an important functional interplay between LSD1 …
Number of citations: 73 www.sciencedirect.com
H Zhu, Y Shen, Q Deng, J Chen, T Tu - ACS Catalysis, 2017 - ACS Publications
A robust acenaphthoimidazolylidene gold complex is demonstrated as a highly efficient catalyst in the direct alkylsulfonylation of boronic acids. Remarkably, a wide range of highly …
Number of citations: 52 pubs.acs.org
ND Mao, Y Gao, XW Dang, JL Duan, Z Hui… - …, 2023 - Wiley Online Library
Histone deacetylases (HDACs) are validated targets for the development of anticancer drugs in epigenetics. We have designed and synthesized a series of novel HDAC inhibitors …
A Gutiérrez‐Blanco, C Dobbe, A Hepp… - European Journal of …, 2021 - Wiley Online Library
Three metallosupramolecular assemblies composed of two bis‐NHCs and two silver atoms, [4](PF 6 ) 2 , two tetra‐NHCs and four silver atoms, [7](PF 6 ) 4 , and two tri‐NHCs and three …
BE Jiang, J Hu, H Liu, Z Liu, Y Wen, M Liu… - European Journal of …, 2022 - Elsevier
The equilibrium between histone acetylation and deacetylation plays an important role in cancer initiation and progression. The histone deacetylases (HDACs) are a class of key …
Number of citations: 12 www.sciencedirect.com
Y Chen, X Yuan, W Zhang, M Tang… - Journal of Medicinal …, 2019 - ACS Publications
In the present study, a series of novel dual-target histone deacetylase (HDAC) and mammalian target of rapamycin (mTOR) inhibitors were designed and synthesized using pyrimidine-…
Number of citations: 35 pubs.acs.org
Y Gao, F Li, X Ni, S Yang, H Liu, X Wu, J Liu, J Ma - RSC advances, 2023 - pubs.rsc.org
Herein, a series of 4-(benzofuran-6-yloxy)quinazoline derivatives as VEGFR-2/HDAC dual inhibitors were designed and synthesized based on fruquintinib and vorinostat. Among them, …
Number of citations: 5 pubs.rsc.org
Q Tao, W Wei, X Lv, J Guo, Y Tao, M Zhang, G He… - Bioorganic …, 2022 - Elsevier
HDAC6 inhibitors (HDAC6is) represent an emerging therapeutic option for triggering anti-cancer immune response. In this work, a novel series of HDAC6is, derived from an in-house …
Number of citations: 1 www.sciencedirect.com

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